REACTION_CXSMILES
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[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([CH3:9])[CH:3]=1.[N+:10]([O-])([OH:12])=[O:11]>S(=O)(=O)(O)O>[NH2:6][C:5]1[CH:7]=[C:8]([N+:10]([O-:12])=[O:11])[C:2]([F:1])=[CH:3][C:4]=1[CH3:9]
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Name
|
|
Quantity
|
1.3 g
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Type
|
reactant
|
Smiles
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FC1=CC(=C(N)C=C1)C
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
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Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
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Control Type
|
UNSPECIFIED
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Setpoint
|
-10 °C
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Type
|
CUSTOM
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Details
|
The resulting mixture was stirred for 3 hours at 0° C.
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
subsequently poured into ice
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Type
|
FILTRATION
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Details
|
The precipitated product was filtered with suction
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Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
0.85 g (50% of the theoretical yield) of product
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=C(C(=C1)[N+](=O)[O-])F)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |